2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]acetic acid
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Overview
Description
2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]acetic acid is a complex organic compound often used in advanced synthetic chemistry
Preparation Methods
Synthetic Routes
The synthesis of 2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]acetic acid typically begins with the construction of the cyclopentene framework, followed by the introduction of the fluorene moiety and the acetic acid group. One common route involves the following steps:
Synthesis of the cyclopentene intermediate: : This step usually involves a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the fluorene group: : This is often achieved via a Friedel-Crafts acylation.
Formation of the acetic acid moiety: : This final step typically involves carboxylation.
Industrial Production Methods
While lab-scale synthesis often employs intricate organic reactions, industrial production may rely on more streamlined and cost-effective processes, likely involving catalytic processes to ensure higher yields and purity levels.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : It can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: : Reductive reactions can modify the double bonds or the carbonyl groups within the structure.
Substitution: : The presence of the fluorene moiety allows for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenation can be achieved using bromine (Br2) or chlorine (Cl2), and nucleophilic substitutions often use alkyl halides under basic conditions.
Major Products
Reactions involving this compound can yield diverse products, such as:
Hydroxylated derivatives upon oxidation.
Saturated derivatives upon reduction.
Substituted fluorene derivatives in substitution reactions.
Scientific Research Applications
This compound finds numerous applications across various scientific fields:
Chemistry: : Used as a precursor or intermediate in synthesizing complex organic molecules.
Biology: : Potentially useful in the study of enzyme interactions and binding studies.
Medicine: : Investigated for its potential as a drug candidate or a building block for pharmacologically active compounds.
Industry: : Utilized in the manufacturing of advanced materials and fine chemicals.
Mechanism of Action
The compound's effects are largely influenced by its molecular structure, enabling it to interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. Its interactions are often specific to the functional groups present, such as the fluorene moiety's ability to participate in pi-stacking interactions, which is crucial in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(1S,4S)-4-amino-cyclopent-2-en-1-yl]acetic acid
2-[(1S,4S)-4-hydroxy-cyclopent-2-en-1-yl]acetic acid
Uniqueness
Compared to similar compounds, 2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]acetic acid is unique due to its fluorene-based structure, which imparts distinct chemical properties and reactivity patterns. Its bulky fluorenyl group introduces steric hindrance, potentially affecting its binding characteristics and reactivity in comparison to simpler analogs.
Properties
CAS No. |
2408937-24-4 |
---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 |
Purity |
95 |
Origin of Product |
United States |
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